3-Ethyl-1-(pyridin-3-YL)pentan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-ethyl-1-pyridin-3-ylpentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-10(4-2)8-12(13)11-6-5-7-14-9-11/h5-7,9-10,12H,3-4,8,13H2,1-2H3 |
InChI Key |
IWBYQSHCPOHZGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C1=CN=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 1 Pyridin 3 Yl Pentan 1 Amine and Analogous Structures
Classical Amine Synthesis Routes Applicable to Pyridyl Amines
Traditional methods for amine synthesis remain highly relevant in the preparation of pyridyl amines due to their reliability and the vast body of established protocols. These routes typically involve the conversion of a carbonyl or haloalkane precursor into the desired amine.
Reductive Amination Strategies for 3-Ethyl-1-(pyridin-3-YL)pentan-1-amine Precursors
Reductive amination is a cornerstone of amine synthesis, providing a direct pathway from carbonyl compounds to amines. acs.org This method is paramount in pharmaceutical and medicinal chemistry, accounting for a significant percentage of C-N bond-forming reactions in the industry. acs.org For the synthesis of this compound, the key precursor would be 3-ethyl-1-(pyridin-3-yl)pentan-1-one. The general process involves the reaction of this ketone with an amine source, typically ammonia (B1221849) for a primary amine, to form an intermediate imine or enamine, which is then reduced in situ to the final amine. rsc.orgmasterorganicchemistry.com
The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) can be used, more selective and milder reagents are often preferred. masterorganicchemistry.com
Key Reducing Agents for Reductive Amination:
| Reducing Agent | Characteristics | Citation |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective, stable under weakly acidic conditions that favor imine formation. A common choice for reductive amination. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, effective for reducing imines. | masterorganicchemistry.com |
| Borane-Pyridine (BH₃·py) | A cheap, stable, and readily available reagent that serves as a non-toxic alternative to cyanoborohydrides for a wide range of reductive aminations. | rsc.orgrsc.org |
| Catalytic Hydrogenation | Utilizes H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni). It's a clean method but may require specialized equipment for handling hydrogen gas. | acs.org |
The reaction is typically acid-catalyzed to promote the formation of the imine intermediate. rsc.org The process is highly versatile, allowing for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate nitrogen source (ammonia, primary amines, or secondary amines, respectively). masterorganicchemistry.com A highly enantioselective direct asymmetric reductive amination of various ketones, including 2-acetyl-6-substituted pyridines, has been successfully demonstrated using a ruthenium chiral catalyst, highlighting the potential for stereocontrolled synthesis. acs.org
Nucleophilic Substitution Approaches for C-N Bond Formation
Nucleophilic substitution provides another classical route for forming the crucial C-N bond. This can be achieved through two main strategies: Nucleophilic Aliphatic Substitution (Sₙ2) on the side chain or Nucleophilic Aromatic Substitution (SₙAr) directly on the pyridine (B92270) ring.
In an Sₙ2 approach, a suitable precursor such as 1-halo-3-ethyl-1-(pyridin-3-yl)pentane would be treated with an amine nucleophile like ammonia to form the target primary amine. This reaction is fundamental but can be complicated by over-alkylation, especially when using ammonia.
Alternatively, Nucleophilic Aromatic Substitution (SₙAr) on the pyridine ring is a powerful method for introducing an amino group. Pyridine is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com The famous Chichibabin reaction, for instance, involves the direct amination of pyridine at the 2-position using sodium amide (NaNH₂), followed by hydride elimination. youtube.com
While direct amination at the C3 position is less favorable electronically, SₙAr reactions can proceed if a good leaving group (e.g., a halide) is present at that position, especially if the ring is further activated by electron-withdrawing groups. youtube.com Recent studies have also explored directed SₙAr reactions where a directing group can facilitate substitution at otherwise less reactive positions. rsc.org
Advanced Catalytic Methods in the Synthesis of Alkyl-Substituted Pyridyl Amines
Modern synthetic chemistry has seen the development of powerful catalytic systems that enable C-N bond formation and C-H functionalization with high efficiency and selectivity, providing advanced routes to complex amines.
Transition Metal-Catalyzed C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, have revolutionized the synthesis of aryl amines. nih.govnih.gov These methods allow for the formation of a C-N bond by coupling a halo- or pseudo-halopyridine with an amine in the presence of a palladium or copper catalyst. nih.govnih.gov
For a molecule like this compound, this strategy could be applied by first synthesizing a precursor like 3-(1-halopentyl)pyridine and then coupling it with an amine source using a suitable catalytic system. These reactions are valued for their broad substrate scope and functional group tolerance. acs.org Various transition metals, including rhodium, have also been employed to catalyze reactions such as hydroamination, which involves the direct addition of an N-H bond across a double bond. nih.govacs.org
Comparison of Catalytic Systems for C-N Cross-Coupling:
| Reaction Name | Typical Catalyst | Key Features | Citation |
| Buchwald-Hartwig Amination | Palladium (Pd) complexes with specialized phosphine (B1218219) ligands | Broad substrate scope, high functional group tolerance, generally mild reaction conditions. | nih.gov |
| Ullmann Condensation | Copper (Cu) salts or complexes | Often requires higher temperatures than Pd-catalyzed reactions but is a classic and cost-effective method. | nih.gov |
| Chan-Lam Coupling | Copper (Cu) complexes | Couples amines with boronic acids; operates under mild, often aerobic, conditions. | nih.gov |
Direct C-H Functionalization for Pyridyl Amine Synthesis
Direct C-H functionalization has emerged as a highly atom-economical and sustainable strategy, as it avoids the need for pre-functionalized starting materials like halides or organometallics. rsc.org However, the selective functionalization of a specific C-H bond in a molecule with multiple C-H bonds is a significant challenge. nih.gov
In pyridines, the inherent electronic properties make the C2 and C4 positions more reactive towards many C-H functionalization reactions. nih.govresearchgate.net Functionalizing the C3 position often requires specific directing group strategies or unique catalytic systems that can override the intrinsic reactivity. nih.govresearchgate.net While direct C-H amination of the pyridine ring at the C3 position is challenging, this approach could be used to install other functional groups that are later converted to the desired alkyl-amine side chain.
Another approach is remote C-H functionalization on the alkyl side chain itself. The Hofmann–Löffler reaction, for example, allows for the cyclization of an N-halogenated amine to form a pyrrolidine (B122466) or piperidine (B6355638) by intramolecularly abstracting a hydrogen atom from a δ- or γ-carbon. wikipedia.org This principle of remote C-H activation could be adapted to functionalize the side chain, which could then be elaborated to the final amine product.
Multi-Component Reactions (MCR) for Pyridine Ring Construction and Subsequent Amine Incorporation
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for constructing complex heterocyclic scaffolds like pyridine. bohrium.comtaylorfrancis.com These reactions are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. bohrium.comnih.gov
Several named reactions are used for the MCR synthesis of pyridines:
Hantzsch Pyridine Synthesis: A classic MCR that typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. taylorfrancis.comacsgcipr.org
Guareschi-Thorpe/Bohlmann-Rahtz Synthesis: These approaches can yield the aromatic pyridine ring directly without a separate oxidation step. acsgcipr.org
These MCRs could be strategically employed to construct a pyridine ring already bearing the necessary precursors for the 3-ethylpentan-1-amine (B2840532) side chain. For instance, an appropriately substituted aldehyde or β-dicarbonyl compound could be used as a starting material in a Hantzsch-type reaction. Once the substituted pyridine core is assembled, the amine functionality could be introduced in a subsequent step using methods like reductive amination or nucleophilic substitution as described previously.
Hantzsch-type Pyridine Synthesis Modifications
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that provides access to dihydropyridines, which can then be oxidized to form the aromatic pyridine ring. wikipedia.org The traditional method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org
For the synthesis of a precursor to this compound, a modified Hantzsch approach can be envisioned. The key is to select starting materials that will introduce the desired substitution pattern. A plausible strategy would involve the condensation of 2-ethylbutanal (B1361351) (as the aldehyde component), a β-ketoester such as ethyl acetoacetate, and a suitable enamine or β-aminocrotonate, followed by aromatization.
Recent advancements have focused on making the Hantzsch synthesis more environmentally friendly and efficient. wikipedia.org Modifications include using aqueous micelles as the reaction medium, employing catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, or utilizing bifunctional catalysts for a one-pot cyclization and aromatization sequence. wikipedia.orgorganic-chemistry.org For instance, a Hantzsch-type strategy using rongalite as a C1 source for the C-4 position of the pyridine ring has been developed, broadening the scope of accessible substitution patterns. mdpi.com
Table 1: Comparison of Traditional vs. Modified Hantzsch Synthesis Conditions
| Feature | Traditional Hantzsch Synthesis | Modified Hantzsch Synthesis |
|---|---|---|
| Catalyst | Often requires harsh conditions or no catalyst | Phenylboronic acid, Yb(OTf)3, HCl (in situ), sulfonic acid on silica (B1680970) gel organic-chemistry.org |
| Solvent | Typically organic solvents (e.g., ethanol, acetic acid) | Water, aqueous micelles, solvent-free conditions wikipedia.orgorganic-chemistry.org |
| Energy Input | Conventional heating, often for long durations | Microwave irradiation, ultrasonic irradiation wikipedia.org |
| Aromatization | Separate oxidation step (e.g., with nitric acid, DDQ) | One-pot aromatization using oxidants like FeCl3 or catalysts like Pd/C wikipedia.orgorganic-chemistry.org |
| Yields | Often moderate | Generally improved yields (e.g., up to 96%) wikipedia.org |
Bohlmann-Rahtz Pyridine Synthesis Adaptations
The Bohlmann-Rahtz pyridine synthesis is a two-step method for producing substituted pyridines from enamines and ethynyl (B1212043) ketones. organic-chemistry.orgwikipedia.org The process involves an initial Michael addition to form an aminodiene intermediate, which then undergoes a high-temperature cyclodehydration to yield the pyridine. organic-chemistry.orgnih.gov A significant drawback of the original method is the forcing conditions required for the final cyclization step, which can be as high as 200°C. nih.gov
To apply this synthesis to a precursor of this compound, one could react an enamine derived from a β-dicarbonyl compound with an appropriately substituted ethynyl ketone. The challenge lies in the high temperatures, which can limit substrate scope and functional group tolerance.
Modern adaptations of the Bohlmann-Rahtz synthesis have successfully addressed this limitation. Research has shown that acid catalysis can significantly lower the temperature required for the cyclodehydration step. organic-chemistry.orgorganic-chemistry.org For example, using acetic acid or a solid-phase acid catalyst like Amberlyst 15 allows the reaction to proceed in a single step at much milder temperatures (e.g., 50°C). organic-chemistry.org Another approach employs N-iodosuccinimide (NIS) as a Lewis acid to promote the cyclodehydration at low temperatures, providing pyridines in high yield with excellent regiocontrol. nih.gov These one-pot modifications enhance the practicality of the Bohlmann-Rahtz synthesis for creating functionalized pyridines. core.ac.uk
Stereoselective Synthesis of Chiral this compound Enantiomers
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of methods for the stereoselective synthesis of chiral amines like this compound is a critical area of research. researchgate.netacs.org Chiral amines are prevalent structural motifs in a vast number of pharmaceuticals and natural products. rsc.orgumn.edu
Asymmetric Catalysis in Chiral Amine Synthesis
Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds. For chiral amines, the most direct approach is the asymmetric hydrogenation of prochiral imines. acs.org This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively reduce the C=N double bond.
A hypothetical synthesis of this compound via this route would involve the formation of an imine from 3-acetylpyridine (B27631) and 2-ethylpropylamine, followed by asymmetric hydrogenation. Catalysts based on iridium, rhodium, and ruthenium with chiral phosphine or diamine ligands have proven highly effective for this type of transformation, often achieving high enantioselectivity (ee). acs.orgrsc.org In addition to metal catalysis, organocatalysis using chiral primary amines or chiral phosphoric acids has emerged as a complementary and powerful tool for the enantioselective synthesis of amines. rsc.orgacs.org
Table 2: Overview of Asymmetric Catalytic Methods for Chiral Amine Synthesis
| Catalytic System | Description | Typical Substrates | Advantages |
|---|---|---|---|
| Transition Metal Catalysis | Complexes of Ir, Rh, Ru with chiral ligands catalyze asymmetric hydrogenation. acs.org | Prochiral imines, enamines. acs.orgscilit.com | High efficiency, high enantioselectivity, broad substrate scope. |
| Organocatalysis | Chiral amines or Brønsted acids (e.g., CPA) catalyze reactions like reductive amination. rsc.orgacs.org | Ketones, aldehydes with an amine source. | Metal-free, mild conditions, complementary selectivity. rsc.org |
| Biocatalysis | Enzymes like imine reductases (IREDs) or transaminases catalyze asymmetric amination. researchgate.net | Ketones, aldehydes. | High selectivity, environmentally friendly (aqueous media). researchgate.net |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a reliable and widely used strategy in both academic and industrial settings. yale.edusigmaaldrich.com
For the synthesis of this compound, a prominent approach involves the use of a sulfinamide auxiliary, such as Ellman's tert-butanesulfinamide. yale.eduosi.lv This method involves condensing the chiral sulfinamide with 3-(2-ethylbutanoyl)pyridine to form a chiral N-sulfinyl imine. Subsequent stereoselective reduction of the imine, directed by the bulky tert-butylsulfinyl group, and acidic removal of the auxiliary yields the desired chiral primary amine. osi.lv Oxazolidinones, introduced by Evans, represent another class of powerful chiral auxiliaries used to control stereochemistry in alkylation and aldol (B89426) reactions, which can be applied to build the carbon framework before introducing the amine. wikipedia.orgacs.org
Diastereoselective Synthetic Pathways
Diastereoselective synthesis is a strategy where a new chiral center is formed in a molecule that already contains a chiral center, leading to the preferential formation of one diastereomer over others. acs.org This is often achieved using chiral auxiliaries, as described previously, where the auxiliary creates a chiral environment that biases the approach of reagents. osi.lvnih.gov
In the context of synthesizing this compound, a diastereoselective reduction of a chiral N-tert-butanesulfinyl ketimine is a prime example. osi.lv The chiral sulfinyl group effectively shields one face of the imine, forcing the hydride reagent to attack from the less hindered face, thus establishing the stereochemistry of the new chiral carbon. Another approach involves the diastereoselective addition of organometallic reagents to chiral imines or related derivatives. The predictable stereochemical outcome is a major advantage of these methods. nih.gov
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. ethz.chnih.gov This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The product is also generated in an enantiomerically enriched form.
A racemic mixture of this compound could be resolved using this technique. Enzymatic kinetic resolution, often employing lipases to selectively acylate one enantiomer, is a well-established and highly selective method. mdpi.com Non-enzymatic methods, such as acylation using chiral hydroxamic acids or supramolecular nanocapsules, have also been developed for the effective kinetic resolution of amines. nih.govacs.org
Table 3: Comparison of Enantiomeric Enrichment Techniques
| Technique | Principle | Maximum Yield | Key Features |
|---|---|---|---|
| Asymmetric Synthesis | Creation of a chiral product from an achiral substrate using a chiral influence. | 100% | Direct access to one enantiomer; requires development of a specific catalytic system. nih.gov |
| Chiral Auxiliary | Temporary use of a chiral molecule to direct stereoselective bond formation. wikipedia.org | 100% | Reliable and predictable; requires additional steps for attachment and removal of the auxiliary. sigmaaldrich.com |
| Kinetic Resolution | Differential reaction rates of enantiomers in a racemate with a chiral agent. ethz.ch | 50% (for one enantiomer) | Separates existing racemates; inherently limited by yield. nih.gov |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization of the unreacted enantiomer. acs.org | 100% | Overcomes the 50% yield limitation of standard kinetic resolution. umn.edu |
Green Chemistry Principles Applied to the Synthesis of this compound
The synthesis of structurally complex amines, such as this compound, is a focal point in pharmaceutical and chemical research. The integration of green chemistry principles into these synthetic pathways is paramount for developing environmentally benign, economically viable, and sustainable manufacturing processes. The core objectives of applying green chemistry to the synthesis of this target molecule and its analogs involve minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. Key strategies include the adoption of solvent-free reaction conditions and the development of robust, recyclable catalyst systems that can be effectively used in key transformations like reductive amination or C-C bond-forming reactions. jocpr.comrsc.org These approaches not only lessen the environmental impact but also often lead to more efficient and streamlined synthetic routes.
Solvent-Free and Sustainable Reaction Protocols
The elimination of volatile organic solvents is a cornerstone of green synthetic chemistry. Solvents contribute significantly to the mass of chemical processes and are often associated with environmental pollution, and health and safety hazards. Solvent-free, or neat, reaction conditions offer a powerful alternative, frequently leading to higher reaction rates, improved yields, and simplified product purification. researchgate.net
Several studies have demonstrated the successful synthesis of pyridine derivatives under solvent-free conditions. For instance, the Hantzsch-like multi-component condensation to produce functionalized pyridines has been effectively catalyzed by Wells-Dawson heteropolyacids at 80 °C without any solvent, achieving yields between 60-99%. conicet.gov.ar Similarly, an improved Chichibabin pyridine synthesis for 2,4,6-triarylpyridines has been developed using cobalt(II) chloride hexahydrate as a catalyst under solvent-free conditions at 110°C, affording excellent yields. tandfonline.com These methodologies highlight the potential for constructing the pyridine core of molecules like this compound without relying on traditional organic solvents.
Another sustainable approach is the use of greener, benign solvents when a solvent is necessary. For example, cyclopentyl methyl ether (CPME) has been identified as a green and safe solvent for enzymatic amidation and catalytic reductive amination of carboxylic acids. researchgate.netnih.gov Furthermore, atom-economical reactions, such as direct reductive amination, are inherently more sustainable as they incorporate a majority of the atoms from the reactants into the final product, generating minimal waste. jocpr.com The reductive amination of a suitable ketone precursor (e.g., 3-ethyl-1-(pyridin-3-yl)pentan-1-one) with an ammonia source would be a highly atom-economical and sustainable route to the target compound.
| Reaction Type | Catalyst | Conditions | Yield (%) | Reference |
| Hantzsch-like Condensation | Wells-Dawson Heteropolyacid | 80 °C, Solvent-Free | 60-99 | conicet.gov.ar |
| Chichibabin Pyridine Synthesis | CoCl₂·6H₂O | 110 °C, Solvent-Free | 90 | tandfonline.com |
| C–H Functionalization of Pyridine N-oxides | None (Reactant-promoted) | Neat | 63-92 | rsc.org |
| Ketone-Amine Condensation | Trifluoromethanesulfonic acid (HOTf) | 120 °C, Solvent-Free | up to 94 | rsc.org |
Development of Recyclable Catalyst Systems
Catalysts are fundamental to modern chemical synthesis, enabling reactions to proceed with high efficiency and selectivity under milder conditions. From a green chemistry perspective, the ideal catalyst is not only highly active but also easily separable from the reaction mixture and reusable over multiple cycles. Heterogeneous catalysts are particularly advantageous in this regard, as they can often be recovered by simple filtration. mdpi.com
The synthesis of amines frequently involves catalytic reductive amination. organic-chemistry.org Research has focused on developing recyclable heterogeneous catalysts for this key transformation. For example, a ruthenium-tungsten bimetallic catalyst has been shown to be effective for the one-pot reductive amination of carboxylic acids to primary amines, demonstrating good recyclability. researchgate.net Similarly, various supported and unsupported non-noble metal catalysts based on nickel, copper, and iron have been developed for the amination of alcohols, a process that proceeds via a hydrogen-borrowing mechanism. mdpi.comacs.org These heterogeneous catalysts offer the significant green advantage of being easily separable and reusable. mdpi.com
| Catalyst System | Reaction Catalyzed | Substrates | Reusability | Reference |
| CoCl₂·6H₂O | Chichibabin Pyridine Synthesis | Aryl aldehyde, Acetophenone, NH₄OAc | Recyclable for 4 runs | tandfonline.com |
| Wells-Dawson Heteropolyacids | Hantzsch-like Condensation | Aldehyde, β-ketoester, NH₄OAc | Recyclable for at least 2 cycles | conicet.gov.ar |
| RuWOx/MgAl₂O₄ | Reductive Amination | Octanoic Acid, NH₃, H₂ | Recyclable | researchgate.net |
| Heterogeneous Copper | Reductive Amination / Hydrogen Borrowing | Ketones/Alcohols, Amines | Recyclable | researchgate.net |
Reaction Mechanisms and Reactivity of 3 Ethyl 1 Pyridin 3 Yl Pentan 1 Amine
Fundamental Amine Reactivity in the Context of 3-Ethyl-1-(pyridin-3-YL)pentan-1-amine
The primary amine group (–NH₂) is characterized by the lone pair of electrons on the nitrogen atom, which serves as the primary determinant of its chemical behavior. chemguide.co.uklibretexts.org This lone pair makes the amine both basic and nucleophilic.
Nucleophilic Reactivity of the Amine Moiety
The defining characteristic of the amine in this compound is its nucleophilicity. fiveable.me A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The lone pair on the nitrogen atom is readily available to attack electron-deficient centers. chemguide.co.uk
The nucleophilic strength of an amine is influenced by several factors, including steric hindrance and electronic effects. fiveable.me In this specific molecule, the primary amine is attached to a carbon that is also bonded to a bulky 3-ethylpentyl group and a pyridine (B92270) ring. While primary amines are generally considered strong nucleophiles due to minimal steric hindrance compared to secondary or tertiary amines, the surrounding groups may slightly modulate its accessibility to certain electrophiles. fiveable.me
The reactivity of amines as nucleophiles is evident in their reactions with various electrophiles:
Alkyl Halides: Primary amines react with alkyl halides in nucleophilic substitution reactions to form secondary amines. This reaction can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts, often resulting in a mixture of products. chemguide.co.ukwikipedia.org
Acyl Halides and Anhydrides: Amines readily attack the electrophilic carbonyl carbon of acyl chlorides and acid anhydrides. chemguide.co.uklibretexts.org These reactions are typically rapid and result in the formation of stable amide products. wikipedia.org
Aldehydes and Ketones: The nucleophilic amine can add to the carbonyl group of aldehydes and ketones to form an intermediate carbinolamine, which then typically dehydrates to form an imine. wikipedia.org
| Electrophile Type | Reaction Product | General Conditions |
| Alkyl Halide (R-X) | Secondary Amine | Heating may be required |
| Acyl Chloride (R-COCl) | N-substituted Amide | Often vigorous, may require cooling |
| Acid Anhydride ((RCO)₂O) | N-substituted Amide | Slower than with acyl chlorides, may require heat |
| Aldehyde/Ketone | Imine | Typically requires removal of water |
Functional Group Transformations Involving the Amine Center
The amine group is a versatile functional handle for a wide array of chemical transformations beyond simple nucleophilic attack. solubilityofthings.comorganic-chemistry.org These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Key transformations include:
Amide Formation: As mentioned, reaction with acyl chlorides, anhydrides, or carboxylic acids (often with a coupling agent) yields amides. This is one of the most common and robust reactions of primary amines. wikipedia.org
Sulfonamide Formation: Reaction with sulfonyl chlorides produces sulfonamides. This transformation, known as the Hinsberg reaction, can also be used as a chemical test to distinguish between primary, secondary, and tertiary amines. wikipedia.org
Diazotization: Primary amines react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form diazonium salts. While alkyl diazonium salts are generally unstable, this reaction is a gateway to other functional groups. wikipedia.org
Reductive Amination: The imine formed from the reaction of the amine with an aldehyde or ketone can be reduced in situ to form a more substituted amine. This process is a powerful method for forming carbon-nitrogen bonds.
| Reagent(s) | Resulting Functional Group | Common Reaction Name |
| Carboxylic Acid + Coupling Agent | Amide | Amide Coupling |
| Sulfonyl Chloride | Sulfonamide | Hinsberg Reaction |
| Nitrous Acid (NaNO₂/HCl) | Diazonium Salt (unstable) | Diazotization |
| Aldehyde/Ketone then Reducing Agent | Secondary/Tertiary Amine | Reductive Amination |
Reactivity of the Pyridine Ring in this compound
The pyridine ring is an aromatic heterocycle that differs significantly in reactivity from benzene (B151609). The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the nitrogen. wikipedia.orgwikipedia.org
Nucleophilic Aromatic Substitution Reactions on Pyridine Derivatives
Pyridine and its derivatives can undergo nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2-, 4-, or 6-positions. wikipedia.org The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex). Attack at the 2- and 4-positions is favored because the negative charge in one of the resonance structures of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.comquora.com
In the case of this compound, the substituent is at the 3-position. Nucleophilic attack at this position is disfavored because the resulting anionic intermediate cannot delocalize the negative charge onto the nitrogen atom. stackexchange.comechemi.com Therefore, direct nucleophilic aromatic substitution on the pyridine ring of this specific molecule is unlikely to occur unless under very harsh conditions or via alternative mechanisms. A well-known example of SNAr on pyridine is the Chichibabin reaction, which typically forms 2-aminopyridine (B139424) from pyridine and sodium amide. wikipedia.org
Electrophilic Aromatic Substitution Considerations
The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, making the ring significantly less reactive towards electrophiles than benzene. wikipedia.orgquimicaorganica.org The reaction conditions required for electrophilic aromatic substitution (EAS) on pyridine are much harsher. quora.com Furthermore, under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.orgrsc.org
When EAS does occur, it preferentially takes place at the 3-position. quimicaorganica.orgaklectures.com This is because the cationic intermediates formed by attack at the 2- and 4-positions have a particularly unstable resonance contributor where the positive charge is placed on the electron-deficient nitrogen atom. The intermediate from attack at the 3-position avoids this unfavorable arrangement. quora.comaklectures.com Since the substituent in this compound is already at the 3-position, further electrophilic substitution would be directed to the 5-position, which is electronically equivalent. However, such reactions would require forcing conditions.
Role of Pyridine N-Oxide Intermediates in Reactivity Modulation
A common strategy to modulate the reactivity of the pyridine ring is to first oxidize it to a pyridine N-oxide. wikipedia.orgalmerja.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide or m-CPBA. chemtube3d.combhu.ac.in
The formation of the N-oxide has two profound effects:
Activation towards Electrophilic Substitution: The oxygen atom can donate electron density back into the ring via resonance, making the N-oxide more reactive towards electrophiles than pyridine itself. bhu.ac.inscripps.edu This reaction directs incoming electrophiles to the 4-position (para) and 2-position (ortho). almerja.comchemtube3d.com
Activation towards Nucleophilic Substitution: The N-oxide can be treated with reagents like phosphorus oxychloride (POCl₃) to facilitate nucleophilic substitution, often installing a chlorine atom at the 2- or 4-position. wikipedia.org
Mechanistic Studies of Specific Reactions Involving this compound
Detailed mechanistic studies on this compound are not extensively documented in publicly available literature. However, by drawing parallels with structurally similar benzylic amines and pyridinic compounds, plausible reaction mechanisms can be postulated.
Alkylation: The primary amine of this compound is nucleophilic and readily undergoes alkylation with alkyl halides. The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
Mechanism:
Nucleophilic attack of the primary amine on the alkyl halide.
Formation of a secondary ammonium salt intermediate.
Deprotonation by a base to yield the N-alkylated product.
A significant challenge in the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to the formation of tertiary amines and even quaternary ammonium salts. wikipedia.org Control of stoichiometry and reaction conditions is therefore critical to achieve mono-alkylation.
Acylation: The acylation of this compound with acyl chlorides or anhydrides is a facile process that leads to the formation of an amide. This reaction is a nucleophilic acyl substitution. libretexts.org
Mechanism:
The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. libretexts.org
This addition step forms a tetrahedral intermediate.
The intermediate collapses, eliminating a leaving group (e.g., chloride) and a proton from the nitrogen to form the stable amide product.
Pyridine is often used as a base in acylation reactions to neutralize the HCl byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. vedantu.comdoubtnut.comyoutube.com In the case of this compound, the pyridine moiety within the molecule itself can potentially act as an internal acid scavenger, although its basicity is lower than that of many aliphatic amines.
Table 1: Hypothetical Reactivity Data for Alkylation and Acylation
| Reaction Type | Reagent | Proposed Product | Key Mechanistic Feature |
|---|---|---|---|
| Alkylation | Methyl Iodide | N-Methyl-3-ethyl-1-(pyridin-3-yl)pentan-1-amine | SN2 Reaction |
| Acylation | Acetyl Chloride | N-(3-Ethyl-1-(pyridin-3-yl)pentyl)acetamide | Nucleophilic Acyl Substitution |
The presence of both a benzylic-like amine and a pyridine ring offers multiple sites for oxidation and reduction reactions.
Oxidation: The benzylic carbon-hydrogen bond in this compound is susceptible to oxidation. chemistrysteps.comlibretexts.org Strong oxidizing agents can lead to the formation of a ketone. The primary amine itself can also be oxidized, potentially leading to imines or other nitrogenous compounds. The pyridine ring is generally resistant to oxidation, but under harsh conditions, N-oxide formation is possible.
Plausible Oxidation Pathways:
Benzylic Oxidation: Oxidation of the C-H bond at the carbon bearing the amino group to form a ketone, 3-Ethyl-1-(pyridin-3-yl)pentan-1-one, after hydrolysis of the intermediate imine.
Amine Oxidation: Oxidation of the primary amine to an imine, 3-Ethyl-1-(pyridin-3-yl)pentan-1-imine. researchgate.net
Reduction: The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., using H2 gas with catalysts like PtO2 or Rh/C). This transformation significantly alters the electronic properties and basicity of the heterocyclic portion of the molecule. The primary amine is generally stable under these conditions.
Reduction Pathway:
Pyridine Ring Hydrogenation: Catalytic hydrogenation reduces the aromatic pyridine ring to a saturated piperidine ring, yielding 3-Ethyl-1-(piperidin-3-yl)pentan-1-amine.
Table 2: Hypothetical Oxidation and Reduction Products
| Reaction Type | Reagent/Condition | Major Product |
|---|---|---|
| Oxidation | KMnO4 | 3-(Pyridin-3-yl)pentanoic acid (via cleavage) |
| Reduction | H2, PtO2 | 3-Ethyl-1-(piperidin-3-yl)pentan-1-amine |
Iminium Ion Formation: this compound, being a primary amine, can react with aldehydes or ketones to form an imine (Schiff base). researchgate.netlibretexts.org Protonation of this imine, or reaction of the amine with a protonated carbonyl, can lead to the formation of an iminium ion. These intermediates are highly electrophilic at the carbon atom of the C=N bond and are susceptible to attack by nucleophiles. wikipedia.orgnumberanalytics.com
Mechanism of Iminium Ion Formation:
Nucleophilic attack of the primary amine on a carbonyl compound to form a carbinolamine. libretexts.org
Protonation of the hydroxyl group followed by elimination of water to form the iminium ion. libretexts.org
Enamine/Imine Tautomerism: The imine formed from this compound and a carbonyl compound can potentially exist in equilibrium with its enamine tautomer, provided there is an alpha-hydrogen on the carbonyl-derived portion of the molecule. However, for imines derived from primary amines, the imine form is generally more stable. pbworks.comchemzipper.com The concept of enamine reactivity becomes more relevant if the primary amine is first converted to a secondary amine via alkylation. Reaction of the resulting secondary amine with an aldehyde or ketone would lead to a more stable enamine intermediate. thieme.denih.gov
Reactivity of Iminium Intermediates: Iminium ions are key intermediates in reactions such as the Mannich reaction and reductive amination. Their electrophilicity allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
Table 3: Intermediates and Their Potential Reactions
| Intermediate | Formation from | Potential Subsequent Reaction |
|---|---|---|
| Iminium Ion | Reaction with an aldehyde/ketone | Nucleophilic addition (e.g., reductive amination) |
| Enamine (from N-alkylated derivative) | Reaction of the secondary amine with an aldehyde/ketone | Alkylation at the α-carbon |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for 3-Ethyl-1-(pyridin-3-YL)pentan-1-amine
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments can establish the constitution, configuration, and conformation of this compound.
High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the pyridine (B92270) ring.
¹H NMR: The proton spectrum would be expected to show distinct signals for the pyridine ring protons, the methine proton at the chiral center (C1), the diastereotopic methylene (B1212753) protons of the ethyl groups, and the methyl protons. The amine (NH₂) protons might appear as a broad singlet, and their chemical shift could be concentration and solvent-dependent.
¹³C NMR: The carbon spectrum would display signals for each unique carbon atom. The carbons of the pyridine ring would resonate in the aromatic region (typically 120-150 ppm). The carbon atom of the chiral center (C1), being attached to a nitrogen atom, would appear in the 50-60 ppm range. The aliphatic carbons of the pentyl and ethyl groups would be found in the upfield region (10-40 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted in CDCl₃ at 400 MHz. Values are illustrative.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-2 | ~8.55 | d | 1H |
| Pyridine H-6 | ~8.45 | dd | 1H |
| Pyridine H-4 | ~7.60 | dt | 1H |
| Pyridine H-5 | ~7.25 | dd | 1H |
| C1-H (methine) | ~4.10 | t | 1H |
| NH₂ | ~1.80 | br s | 2H |
| C2-H₂ | ~1.75 | m | 2H |
| C3-H (methine) | ~1.40 | m | 1H |
| C4-H₂ (ethyl) | ~1.30 | m | 4H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted in CDCl₃ at 100 MHz. Values are illustrative.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | ~149.0 |
| Pyridine C-6 | ~148.5 |
| Pyridine C-4 | ~135.0 |
| Pyridine C-3 | ~141.0 |
| Pyridine C-5 | ~123.5 |
| C1 (CH-NH₂) | ~55.0 |
| C2 (CH₂) | ~40.0 |
| C3 (CH) | ~35.0 |
| C4 (CH₂) | ~25.0 |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be expected between the methine proton at C1 and the methylene protons at C2, and between the protons of the ethyl groups (C4-H₂ and C5-H₃). Within the pyridine ring, correlations between adjacent protons (H-4/H-5, H-5/H-6) would confirm their positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the signal at ~4.10 ppm in the ¹H spectrum would correlate with the carbon signal at ~55.0 ppm in the ¹³C spectrum, confirming the assignment of C1 and its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different spin systems. For example, the methine proton at C1 should show a correlation to the pyridine carbons C-3 and C-4, unequivocally linking the pentylamine chain to the pyridine ring at the correct position. Similarly, protons on the pyridine ring (e.g., H-2 and H-4) would show correlations to carbon C-3, further confirming the substitution pattern.
Should this compound be incorporated into a solid matrix, for example, as a functional group on a polymer or silica (B1680970) support, solid-state NMR (ssNMR) would be an essential characterization tool. acs.orgresearchgate.netacs.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information.
Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to obtain high-resolution spectra. nih.gov For amine-functionalized materials, ¹⁵N ssNMR would be particularly insightful, allowing for the direct probing of the nitrogen atom's environment. nih.gov The ¹⁵N chemical shift can distinguish between free amine groups, protonated amines, and amines interacting with surfaces or other molecules through hydrogen bonding. acs.org This technique could clarify how the molecule is anchored and interacts with the solid support.
The flexible alkyl chain of this compound allows for multiple conformations due to rotation around its C-C and C-N single bonds. Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study these conformational changes. libretexts.orgresearchgate.net
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in an averaged spectrum. However, upon cooling, the rate of interconversion between different conformers (rotamers) can be slowed. If the energy barrier to rotation is sufficiently high, the single set of signals observed at room temperature may broaden and then resolve into separate sets of signals for each populated conformer at low temperatures. libretexts.org By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barriers, providing quantitative data on the molecule's flexibility. researchgate.net
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The primary amine group (NH₂) would give rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (an asymmetric and a symmetric stretch). orgchemboulder.comrsc.orgwpmucdn.com An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com Vibrations associated with the pyridine ring would be observed as a series of sharp bands, including C=C and C=N stretching in the 1400-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. acs.orgaps.org The aliphatic C-H stretching vibrations from the pentyl group would be prominent in the 2850-2960 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyridine ring vibrations, particularly the ring breathing modes around 1000 cm⁻¹, are typically strong and sharp in the Raman spectrum, making them useful for confirming the presence of the pyridyl moiety. aps.org The C-H stretching and bending modes would also be visible. Due to its lower polarity, the symmetric C-C stretching of the alkyl backbone may be more prominent in the Raman spectrum than in the IR.
Table 3: Predicted Key Vibrational Frequencies for this compound Values are illustrative based on typical group frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |
| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 | IR |
| Primary Amine | N-H Wag | 665 - 910 | IR |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |
| Pyridine Ring | Ring Breathing | ~1000 | Raman (strong) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | IR, Raman |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful non-destructive technique for investigating chiral molecules. purechemistry.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. purechemistry.org Enantiomers, being non-superimposable mirror images, exhibit equal and opposite CD signals, making this technique highly effective for determining enantiomeric purity and absolute configuration. acs.org
For this compound, each enantiomer would produce a CD spectrum that is a mirror image of the other. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov By creating a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be accurately determined. nih.govhindsinstruments.com
The absolute configuration (R or S) can be established by comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations. mdpi.com Another approach involves the in-situ formation of diastereomeric complexes by reacting the amine with a chiral auxiliary or a metal complex; these diastereomers will have distinct CD spectra from which the absolute configuration of the original amine can be deduced. acs.orgresearchgate.net While specific experimental CD data for this compound is not available in the literature, the principles of CD analysis for chiral amines are well-established. nih.govnih.gov
Table 1: Illustrative Correlation of CD Signal with Enantiomeric Excess (ee) for a Chiral Amine
| Enantiomeric Excess (ee) (%) | Molar Ellipticity (deg cm²/dmol) at λmax |
| 100% (R-enantiomer) | +50 |
| 80% (R-enantiomer) | +40 |
| 50% (R-enantiomer) | +25 |
| 0% (Racemic) | 0 |
| 50% (S-enantiomer) | -25 |
| 80% (S-enantiomer) | -40 |
| 100% (S-enantiomer) | -50 |
Note: This table is a hypothetical representation based on the linear relationship between CD signal and enantiomeric excess described in the literature. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. purechemistry.org This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles. For chiral molecules, single-crystal X-ray diffraction (SCXRD) can determine the absolute configuration without ambiguity. nih.govnih.gov
Single-Crystal X-ray Diffraction of this compound and its Derivatives
A single-crystal X-ray diffraction study of this compound or one of its derivatives (e.g., a salt) would yield a definitive solid-state structure. mdpi.commdpi.com The analysis would reveal the precise spatial arrangement of the ethyl and pyridyl groups relative to the chiral center, confirming the absolute configuration. Although a crystal structure for the title compound is not publicly documented, studies on similar pyridine derivatives provide insight into the expected structural parameters. researchgate.netresearchgate.netnih.gov The resulting crystallographic data would include the space group, unit cell dimensions, and atomic positions, forming the basis for further analysis of intermolecular forces. researchgate.netresearchgate.net
Table 2: Representative Crystallographic Parameters for a Pyridine Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.87 |
| b (Å) | 7.66 |
| c (Å) | 13.84 |
| β (°) | 95.5 |
| Volume (ų) | 1766.9 |
| Z (molecules/unit cell) | 4 |
Note: Data are representative, based on a similar organic salt containing a pyridine moiety, and serve to illustrate typical crystallographic data. researchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-Stacking)
The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.com For this compound, the primary amine (-NH₂) and the pyridine nitrogen atom are key functional groups for forming these interactions.
Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. rsc.org This combination would likely result in robust N-H···N hydrogen bonds, linking molecules into chains or more complex networks within the crystal lattice. nih.govrsc.org
π-Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. researchgate.net These interactions typically occur in a parallel-displaced or face-to-face arrangement, with centroid-to-centroid distances in the range of 3.3 to 3.8 Å, contributing significantly to the crystal's stability. nih.govnih.gov
Table 3: Common Intermolecular Interactions in Pyridine-Containing Crystal Structures
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) |
| Hydrogen Bond | N-H (amine) | N (pyridine) | 2.8 - 3.2 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 (centroid-centroid) |
| C-H···π Interaction | C-H (alkyl/pyridyl) | Pyridine Ring | 2.5 - 2.9 (H to ring centroid) |
Note: The values are typical ranges observed in organic crystal structures. nih.govresearchgate.net
Hirshfeld Surface Analysis for Crystal Packing Contributions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscribd.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. nih.gov
Table 4: Example Hirshfeld Surface Fingerprint Contributions for a Pyridine Derivative
| Contact Type | Contribution (%) |
| H···H | 45.5 |
| C···H / H···C | 22.0 |
| N···H / H···N | 18.2 |
| C···C | 5.5 |
| Other | 8.8 |
Note: Data are representative for a molecule with similar functional groups, illustrating how Hirshfeld analysis quantifies packing contributions. mdpi.comwhiterose.ac.uk
Conformational Analysis of the Alkyl Chain and Pyridyl Moiety
Rotational Isomerism and Associated Energy Barriers
Rotation around the C-C single bonds of the ethylpentyl chain and the C-C bond linking the chain to the pyridine ring leads to various rotational isomers (rotamers). msu.edu The interconversion between these rotamers is not free but is hindered by an energy barrier, known as the rotational energy barrier. mdpi.com This barrier represents the energy difference between the low-energy staggered conformations and the high-energy eclipsed transition states.
The magnitude of these barriers depends on steric and electronic factors. msu.edu For simple alkanes, the barrier to rotation around a C-C bond is typically in the range of 3-6 kcal/mol. The rotation of the alkyl group relative to the pyridine ring may have a different barrier, influenced by potential steric clashes between the chain and the ring. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these energy barriers and to identify the most stable, low-energy conformations of the molecule. mdpi.com
Table 5: Key Rotatable Bonds and Estimated Rotational Energy Barriers
| Bond | Description | Estimated Barrier (kcal/mol) |
| C(alkyl)-C(alkyl) | Rotation within the pentyl chain | 3 - 6 |
| C(pyridyl)-C(alkyl) | Rotation of the alkyl chain relative to the pyridine ring | 2 - 5 |
| N-C(chiral) | Rotation around the amine-carbon bond | 2 - 4 |
Note: These are generalized, estimated values based on typical barriers for similar chemical fragments found in the literature. msu.edunih.gov
Stereochemical Aspects of the Amine Nitrogen Inversion
The nitrogen atom in this compound, being a secondary amine with three different substituents (a hydrogen atom, the 1-(pyridin-3-yl)pentyl group, and the lone pair of electrons), is a chiral center. Consequently, the molecule can exist as a pair of enantiomers. However, the stereochemical stability of this chiral center is subject to a phenomenon known as nitrogen inversion, or pyramidal inversion. This process involves the rapid oscillation of the nitrogen atom and its substituents through a planar transition state, effectively inverting the stereochemical configuration at the nitrogen center.
Nitrogen inversion is a low-energy process for most acyclic amines at room temperature, leading to rapid racemization of enantiomers. wikipedia.org The energy barrier for this inversion is typically low enough to allow for a rapid interconversion between the (R) and (S) configurations. libretexts.org For a chiral amine like this compound, this means that even if a single enantiomer could be isolated, it would quickly racemize at ambient temperatures. libretexts.org
The rate of nitrogen inversion is influenced by several factors, including steric hindrance, the electronic effects of substituents, and the presence of ring strain. mdpi.comstereoelectronics.org In the case of this compound, the substituents on the nitrogen are a hydrogen, an ethyl group, and a 1-(pyridin-3-yl)pentyl group. The transition state for the inversion is a trigonal planar geometry where the lone pair resides in a p-orbital. libretexts.org The energy required to achieve this planar state from the ground-state pyramidal geometry dictates the inversion barrier.
To provide a quantitative perspective, a hypothetical set of calculated energy barriers and inversion rates for this compound under different conditions is presented in the table below. These values are illustrative and based on general principles observed for other chiral amines.
| Parameter | Condition | Hypothetical Value | Reference Principle |
|---|---|---|---|
| Inversion Energy Barrier (kcal/mol) | Gas Phase, 298 K | 6.5 | Typical for acyclic secondary amines libretexts.org |
| Inversion Rate (s⁻¹) | Gas Phase, 298 K | 2 x 10¹⁰ | Correlates with the low energy barrier wikipedia.org |
| Half-life for Racemization (s) | Gas Phase, 298 K | 3.5 x 10⁻¹¹ | Calculated from the inversion rate |
| Inversion Energy Barrier (kcal/mol) | In Polar Solvent (e.g., Water) | 6.2 | Solvation can slightly lower the barrier researchgate.net |
| Inversion Rate (s⁻¹) | In Polar Solvent (e.g., Water) | 3 x 10¹⁰ | Increased rate due to lower barrier |
The stereochemical lability of the nitrogen center in this compound has significant implications for its chemical and biological properties. Since the enantiomers rapidly interconvert, it is generally not possible to resolve and isolate them under normal conditions. libretexts.org Any biological activity of this compound would likely be a result of the racemic mixture, with both enantiomers potentially interacting differently with chiral biological targets.
Factors that could potentially slow down the rate of nitrogen inversion include the incorporation of the nitrogen atom into a small, strained ring system or the attachment of bulky or electronegative substituents. stereoelectronics.org However, in the acyclic structure of this compound, these factors are not pronounced enough to render the chiral amine configurationally stable at room temperature.
Computational chemistry, particularly density functional theory (DFT), can be a powerful tool to model the nitrogen inversion process and calculate the energy barrier. researchgate.net Such studies would involve mapping the potential energy surface as a function of the pyramidalization angle at the nitrogen atom, allowing for the determination of the transition state geometry and the associated activation energy.
Derivatization Strategies and Site Selective Functionalization
Modification of the Amine Functionality in 3-Ethyl-1-(pyridin-3-yl)pentan-1-amine
The primary amine group is a versatile handle for introducing a wide array of functional groups through well-established nucleophilic substitution and addition reactions.
The primary amine of this compound can readily undergo acylation with acyl halides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are typically high-yielding and tolerant of a broad range of functional groups on the acylating or sulfonylating agent.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Type | Reaction Conditions | Expected Outcome |
|---|---|---|---|
| Acetyl Chloride | Acetamide | Base (e.g., triethylamine), DCM, 0 °C to rt | High yield formation of N-(3-Ethyl-1-(pyridin-3-yl)pentyl)acetamide |
| Benzoyl Anhydride | Benzamide | Base (e.g., pyridine), DCM, rt | Efficient conversion to N-(3-Ethyl-1-(pyridin-3-yl)pentyl)benzamide |
| p-Toluenesulfonyl Chloride | Sulfonamide | Base (e.g., pyridine), DCM, 0 °C to rt | High yield formation of N-(3-Ethyl-1-(pyridin-3-yl)pentyl)-4-methylbenzenesulfonamide |
These derivatizations are fundamental in medicinal chemistry for modulating physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.
N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Mono-alkylation can be challenging due to overalkylation, but reductive amination offers a more controlled approach to secondary amines. Exhaustive alkylation with an excess of a suitable alkylating agent, such as methyl iodide, will lead to the formation of a quaternary ammonium (B1175870) salt.
Table 2: N-Alkylation and Quaternization Approaches
| Reagent(s) | Product Type | Reaction Conditions | Expected Outcome |
|---|---|---|---|
| Methyl Iodide (1 eq.) | Secondary Amine | Mild base (e.g., K₂CO₃), Acetonitrile, rt | Mixture of mono- and di-methylated products |
| Acetaldehyde, NaBH(OAc)₃ | N-Ethyl Amine | Dichloroethane, rt | Selective formation of N-Ethyl-3-ethyl-1-(pyridin-3-yl)pentan-1-amine |
Quaternization introduces a permanent positive charge, which can significantly alter the biological and physical properties of the molecule.
Functionalization of the Pyridine (B92270) Ring Moiety
The pyridine ring is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. Site-selective functionalization often requires specific strategies to control regiochemistry.
Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the pyridine ring at positions ortho to a directing metalating group (DMG). nih.govclockss.org While the alkylamine side chain itself is not a classical DMG, it can be converted into one, for example, by acylation to a pivaloyl amide. clockss.org Alternatively, the pyridine nitrogen can direct metalation to the C2 and C6 positions. However, for a 3-substituted pyridine, metalation is generally directed to the C2 or C4 positions. The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary to prevent nucleophilic addition to the pyridine ring. uwindsor.caacs.org The resulting organolithium intermediate can then be trapped with a variety of electrophiles.
Table 3: Potential Directed Ortho-Metalation and Electrophilic Quench
| Directing Group Strategy | Base | Electrophile | Expected Product Position |
|---|---|---|---|
| N-Pivaloyl Amide | s-BuLi/TMEDA | I₂ | C2 or C4-iodination |
| Pyridine Nitrogen | LDA | (CH₃)₂S₂ | C2 or C4-methylation |
This method provides a versatile entry to 2- or 4-substituted derivatives, which are not readily accessible through direct electrophilic aromatic substitution.
To access a wider range of derivatives, the pyridine ring can first be halogenated. Regioselective halogenation of 3-substituted pyridines can be challenging, but modern methods, such as those involving Zincke imine intermediates, allow for selective introduction of halogens at the 3-position of a pre-functionalized pyridine, though functionalization at other positions is also possible. nih.gov Once a halogenated precursor, such as 3-Ethyl-1-(5-bromopyridin-3-yl)pentan-1-amine, is obtained, it can undergo various palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.govrsc.orgrsc.orgsemanticscholar.org
Table 4: Cross-Coupling Reactions on a Halogenated Pyridine Intermediate
| Reaction Name | Coupling Partner | Catalyst/Ligand | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Aryl-substituted pyridine |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / RuPhos | Amino-substituted pyridine nih.gov |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted pyridine |
These reactions are instrumental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Advanced Strategies for Late-Stage Functionalization of Complex Amine Structures
Late-stage functionalization (LSF) involves introducing functional groups into a complex molecule at a late step in the synthesis, which is highly valuable for rapidly generating analogs for structure-activity relationship (SAR) studies. nih.gov
For a molecule like this compound, several LSF strategies could be employed:
Minisci-Type Reactions : These radical-based reactions are effective for the C-H functionalization of electron-deficient heterocycles like pyridine. nih.govnih.gov By generating carbon-centered radicals in the presence of the pyridine substrate, functionalization can be directed predominantly to the C2 and C4 positions. This allows for the introduction of alkyl, acyl, and other fragments. nih.gov
C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr) : A tandem sequence involving regioselective C-H fluorination at the position alpha to the pyridine nitrogen (C2), followed by SNAr, can introduce a wide variety of nucleophiles. nih.govberkeley.eduacs.org This two-step process effectively allows for the late-stage introduction of oxygen, nitrogen, sulfur, and carbon-based substituents. nih.govberkeley.eduacs.org However, the free amine would likely require protection for the initial fluorination step. nih.govacs.org
Photoredox Catalysis : Light-mediated photoredox catalysis has emerged as a powerful tool for LSF, enabling a range of C-H functionalization reactions on pyridines under mild conditions. nih.gov This can include alkylations and amidations that might not be achievable through traditional methods. nih.gov
These advanced methods offer powerful alternatives to de novo synthesis for diversifying the core structure of complex amines, enabling the exploration of a broader chemical space.
Electrochemical Behavior and Transformations
Anodic Oxidation of the Amine and Pyridine (B92270) Moieties in 3-Ethyl-1-(pyridin-3-yl)pentan-1-amine
Anodic oxidation of this compound is expected to involve both the secondary amine and the 3-substituted pyridine ring. The relative ease of oxidation of these two groups will depend on the specific experimental conditions, such as the electrode material and the solvent/electrolyte system.
Mechanistic Aspects of Electrochemical Oxidation
The electrochemical oxidation of secondary aliphatic amines generally proceeds through a one-electron transfer to form a radical cation. mdpi.com This intermediate is typically unstable and undergoes rapid deprotonation at a carbon atom alpha to the nitrogen, yielding a neutral aminoalkyl radical. This radical can then undergo further oxidation to an iminium ion, which is susceptible to hydrolysis.
For the pyridine moiety, the 3-ethyl substituent is a potential site for oxidation. For instance, the electrochemical oxidation of 3-methylpyridine (B133936) at a boron-doped diamond electrode has been shown to yield nicotinic acid, indicating oxidation of the alkyl group. researchgate.net A similar pathway could be envisioned for the ethyl group of this compound.
It is also possible that under certain conditions, selective N-oxidation of the pyridine ring could occur, forming the corresponding pyridine N-oxide. nih.gov The presence of the bulky amine substituent may influence the regioselectivity of such an oxidation.
Influence of Molecular Structure on Oxidation Potential
The oxidation potential of the pyridine ring is also affected by the nature and position of its substituents. Electron-donating groups generally lower the oxidation potential, making the ring easier to oxidize. The 3-ethyl group is weakly electron-donating, which would slightly lower the oxidation potential of the pyridine ring compared to unsubstituted pyridine.
Table 1: Oxidation Potentials of Structurally Related Amines
| Compound Name | Oxidation Potential (V vs. reference electrode) | Reference Electrode |
| Triethylamine | +0.87 | Ag/AgCl |
| Dibenzylamine | +1.10 | SCE |
| N-Benzylaniline | +0.75 | SCE |
This table presents representative oxidation potentials for secondary and tertiary amines to illustrate the general range in which such compounds are oxidized. The exact potential for this compound would require experimental determination.
Cathodic Reduction of the Pyridine Ring and Amine Derivatives
The cathodic reduction of neutral pyridine and its alkyl derivatives is generally difficult and requires highly negative potentials. However, upon protonation, the resulting pyridinium (B92312) cation is significantly easier to reduce. Therefore, the cathodic behavior of this compound is expected to be highly pH-dependent. In acidic media, where the pyridine nitrogen is protonated, the pyridinium ring can undergo reduction.
The reduction of 3-alkylpyridinium cations typically involves the transfer of electrons to the aromatic ring, leading to the formation of dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives, and ultimately, piperidines upon complete reduction. researchgate.net The specific products formed will depend on the electrode material, solvent, and the potential applied. The secondary amine moiety is generally not reducible under typical cathodic conditions.
Electrosynthesis Applications of this compound
While specific electrosynthesis applications involving this compound have not been reported, its structure suggests potential utility in several types of electrochemical transformations. The presence of both a nucleophilic amine and a pyridine ring makes it a candidate for electro-oxidative coupling reactions.
For instance, electrochemical methods have been developed for the oxidative C-H/N-H cross-coupling to form C-N bonds. rsc.orgresearchgate.net In such a reaction, this compound could potentially be coupled with other aromatic or heteroaromatic compounds.
Furthermore, electrochemical strategies have been employed for the synthesis of various nitrogen-containing heterocycles. rsc.orgrsc.orgresearchgate.net The bifunctional nature of this compound could allow it to serve as a building block in the electrosynthesis of more complex heterocyclic systems. For example, intramolecular cyclization following an initial electrochemical activation step could lead to the formation of novel fused ring systems. Electrochemical C-H amination of aromatic compounds using pyridine as a precursor has also been demonstrated, suggesting another avenue for the application of pyridine-containing amines in electrosynthesis. acs.org
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Pathways for Complex Pyridyl Amines
The synthesis of structurally complex pyridyl amines remains a significant focus of research. Traditional methods often require multiple steps, harsh conditions, and can suffer from low yields, particularly when creating non-symmetrically substituted pyridines. nih.gov Future efforts are directed towards overcoming these challenges through innovative synthetic strategies.
One major trend is the advancement of C-H activation and functionalization . This atom-economical approach allows for the direct modification of the pyridine (B92270) core, bypassing the need for pre-functionalized starting materials. nih.gov The development of new catalytic systems, including those based on transition metals, is crucial for improving the regioselectivity and scope of these reactions. nih.gov
Multicomponent reactions (MCRs) are also gaining prominence as a powerful tool for rapidly building molecular complexity. ub.edu Strategies like the Hantzsch pyridine synthesis are being refined to offer efficient, one-pot access to highly substituted pyridine derivatives from simple precursors. researchgate.net These methods are advantageous for creating libraries of compounds for screening purposes and for streamlining the synthesis of specific targets. ub.edu
Furthermore, the exploration of photocatalysis and electrocatalysis is opening new avenues for pyridine synthesis under mild conditions. numberanalytics.com These techniques utilize light or electric potential to drive reactions, often enabling unique transformations that are difficult to achieve through traditional thermal methods. numberanalytics.com
Future synthetic research will likely focus on:
Catalyst Development: Designing more robust and selective catalysts for C-H functionalization.
Flow Chemistry: Integrating synthetic steps into continuous-flow processes for safer, more scalable, and efficient production. vapourtec.com
Green Chemistry: Utilizing more environmentally benign solvents and reagents to improve the sustainability of synthetic protocols. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Reaction Optimization and Prediction
Bayesian optimization has emerged as a powerful algorithm for this purpose. It can effectively navigate large reaction spaces to identify optimal conditions with a minimal number of experiments. researchgate.netresearchgate.net For instance, ML-driven optimization has been successfully applied to the photoredox synthesis of tertiary amines in continuous flow setups, simultaneously optimizing for objectives like yield and cost. nih.govresearchgate.net
Another promising approach is deep reinforcement learning , where an algorithm interactively learns from experimental outcomes to suggest new, improved reaction conditions. numberanalytics.com This method has been shown to outperform state-of-the-art blackbox optimization algorithms, finding optimal conditions in significantly fewer steps for both simulated and real-world reactions. numberanalytics.com
Key emerging trends in this area include:
Predictive Modeling: Using AI to predict the outcome of unknown reactions, thereby guiding experimental design and reducing failures.
Automated Synthesis: Coupling ML algorithms with automated robotic platforms to create self-optimizing systems that can run experiments 24/7. cdc.gov
Data-Rich Experimentation: Employing Process Analytical Technology (PAT) to generate high-quality, real-time data that feeds into ML models, enabling more accurate predictions and faster optimization cycles. mt.com
The table below summarizes some of the machine learning approaches being applied to chemical synthesis.
| Machine Learning Approach | Application in Synthesis | Key Advantages |
| Bayesian Optimization | Multi-objective optimization of reaction conditions (e.g., yield, cost). researchgate.netresearchgate.net | Data-efficient; effectively handles large parameter spaces. researchgate.net |
| Deep Reinforcement Learning | Iterative, interactive optimization of reaction outcomes. numberanalytics.com | Learns from experience; can outperform other optimization methods. numberanalytics.com |
| Random Forest Models | Analyzing parameter importance to understand reaction mechanisms. cdc.gov | Provides interpretable insights into complex relationships. cdc.gov |
Expansion of Catalytic Applications Beyond Current Scope
Pyridyl amine scaffolds are well-established as versatile ligands in coordination chemistry, capable of forming stable and catalytically active complexes with a wide variety of metals. A significant future trend is the expansion of their roles in catalysis, moving beyond established applications into new and more complex chemical transformations.
Compounds like tris(2-pyridylmethyl)amine (B178826) (TPMA) are emerging as privileged scaffolds in catalysis, valued for their ability to create specific coordination environments around a metal center. Research is focused on modifying the pyridine or amine components of these ligands to fine-tune the steric and electronic properties of the resulting metal complexes, thereby enhancing their catalytic activity and selectivity for specific reactions.
Emerging catalytic applications for pyridyl amine-based systems include:
Photoredox Catalysis: Pyridine derivatives can act as photosensitizers or key ligands in photoredox reactions, which use light to enable challenging chemical transformations under mild conditions. hideninc.com
Asymmetric Catalysis: The development of chiral pyridyl amine ligands is a key area for creating catalysts that can produce enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. numberanalytics.com
Amine Catalysis: New modes of amine catalysis are being discovered where the pyridine ring itself participates in the catalytic cycle, enabling novel skeletal editing of molecules, such as the conversion of pyridine rings into benzene (B151609) rings. mdpi.com
Heterogeneous Catalysis: Immobilizing pyridyl amine complexes onto solid supports is a growing trend to create recyclable and more sustainable heterogeneous catalysts. numberanalytics.com
Advanced Characterization Techniques for In-Situ Monitoring of Reactions Involving Pyridyl Amines
A deeper understanding of reaction mechanisms is crucial for developing more efficient synthetic processes. A major emerging trend is the use of advanced analytical techniques for the real-time, in-situ monitoring of chemical reactions. This approach, often termed Process Analytical Technology (PAT), provides a continuous stream of data on the concentration of reactants, intermediates, and products as the reaction proceeds. mt.commt.com
Operando spectroscopy is at the forefront of this trend. It combines spectroscopic characterization with simultaneous measurement of catalytic activity, allowing researchers to establish direct structure-reactivity relationships. wikipedia.orghidenanalytical.comnumberanalytics.com This is particularly valuable for understanding how a catalyst based on a pyridyl amine ligand behaves under actual working conditions. hideninc.comwikipedia.org
Key techniques being adapted for in-situ monitoring of reactions involving pyridyl amines include:
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track changes in functional groups in real-time, providing kinetic data and identifying transient intermediates. nih.govmt.comresearchgate.net
NMR Spectroscopy: In-situ NMR allows for detailed structural elucidation of species directly in the reaction mixture, offering mechanistic insights. nih.gov
Mass Spectrometry (MS): When coupled with reaction systems, MS can provide real-time information on the molecular weight of species present, helping to identify products and byproducts as they form. hidenanalytical.com
These techniques enable data-rich experimentation, which not only accelerates the optimization of reaction conditions but also provides fundamental insights that can guide the design of next-generation synthetic pathways and catalysts. mt.com
Exploration of New Supramolecular Architectures with Pyridyl Amine Components
The ability of pyridyl amines to act as versatile ligands for metal ions makes them exceptional building blocks for supramolecular chemistry. researchgate.net There is a surge of interest in using these components to construct discrete, well-defined molecular assemblies with unique topologies and functions. mt.com
Pyridyl-amide based ligands, for example, offer structural flexibility and multiple coordination sites (the pyridine nitrogen and the amide group), allowing them to adapt to the geometric preferences of different metal ions. mt.com This versatility enables the self-assembly of complex architectures such as molecular squares, pentagons, and cages. mt.comwikipedia.org
Future research in this area is focused on:
Metal-Organic Frameworks (MOFs): Using pyridyl amines as organic linkers to create porous, crystalline materials with applications in gas storage, separation, and catalysis.
Molecular Cages and Containers: Designing intricate cage-like structures capable of encapsulating guest molecules. researchgate.net This has potential applications in drug delivery, sensing, and catalysis within confined spaces.
Functional Architectures: Incorporating photo- or electro-active units (like BODIPY dyes) into pyridyl-based supramolecular assemblies to create materials with novel optical or electronic properties. mt.com
Anion Recognition: Utilizing the π-acidic cavities within metallacycles formed with pyridine-containing ligands to study and exploit anion-π interactions for sensing and templating applications. wikipedia.org
The exploration of these new architectures is driven by the quest for materials with tailored properties and functions that are dependent on the precise arrangement of their molecular components. mt.commt.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
